molecular formula C10H8Cl2N2O4S2 B143720 2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid CAS No. 134917-53-6

2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid

Cat. No. B143720
M. Wt: 355.2 g/mol
InChI Key: PFPJAPDGAVNILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid is a chemical compound that belongs to the family of benzothiadiazine sulfonamides. It has been widely studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of 2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes involved in various metabolic pathways. The compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid have been extensively studied. The compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body. In addition, the compound has been shown to have antitumor properties, which may make it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid in lab experiments is its high purity. The compound can be synthesized under mild conditions and yields a high purity product. Another advantage is its unique chemical properties, which make it a useful tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have toxic effects on certain cell types, which may limit its use in certain experiments.

Future Directions

For the study of this compound include the development of new synthetic methods, the study of its potential applications in cancer therapy, and the exploration of its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of 2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid involves the reaction of 5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine with thiol-containing compounds such as thiols or thioacids in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product.

Scientific Research Applications

2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid has been extensively used in scientific research as a tool to study various biological processes. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. The compound has also been used as a probe to study the role of sulfonamide compounds in the inhibition of enzymes involved in various metabolic pathways.

properties

CAS RN

134917-53-6

Product Name

2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid

Molecular Formula

C10H8Cl2N2O4S2

Molecular Weight

355.2 g/mol

IUPAC Name

2-[(5,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C10H8Cl2N2O4S2/c1-4(9(15)16)19-10-13-8-6(12)2-5(11)3-7(8)20(17,18)14-10/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

PFPJAPDGAVNILM-UHFFFAOYSA-N

SMILES

CC(C(=O)O)SC1=NS(=O)(=O)C2=C(N1)C(=CC(=C2)Cl)Cl

Canonical SMILES

CC(C(=O)O)SC1=NS(=O)(=O)C2=C(N1)C(=CC(=C2)Cl)Cl

Origin of Product

United States

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